molecular formula C18H19FN2O3S B4518718 N-(3-fluorobenzyl)-3-(1-pyrrolidinylsulfonyl)benzamide

N-(3-fluorobenzyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4518718
M. Wt: 362.4 g/mol
InChI Key: HINDFAJEDDPZQF-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11004181 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Histone Deacetylase Inhibition

One significant application is in the field of cancer research, where derivatives of benzamide, such as MS-27-275, have been identified for their ability to inhibit histone deacetylase (HDA), leading to marked in vivo antitumor activity against human tumors. MS-27-275 induced hyperacetylation of nuclear histones in various tumor cell lines and inhibited the growth of tumor lines in mice that were not responsive to traditional antitumor agents like 5-fluorouracil, suggesting a novel chemotherapeutic strategy for cancers (A. Saito et al., 1999).

Dopamine D-2 Receptor Blockade

Another application is in neuroscience, specifically related to the development of antipsychotic agents. Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been investigated as dopamine D-2 receptor antagonists. These compounds, particularly the R enantiomers, showed significant potency as dopamine D-2 receptor blockers, suggesting potential as antipsychotic agents. The presence of fluorobenzyl groups contributed to the potency of these compounds, indicating the importance of fluorine substitution in enhancing receptor affinity (T. Högberg et al., 1991).

Organic Solar Cells

In materials science, N-(3-fluorobenzyl)-3-(1-pyrrolidinylsulfonyl)benzamide derivatives have been utilized in the development of non-fullerene acceptors for organic solar cells. Benzyl and fluorinated benzyl side chains, when attached to N-annulated perylene diimide dimers, have shown to significantly impact the efficiency of polymer-based organic solar cells. Power conversion efficiencies upwards of 5.8% were achieved, highlighting the role of fluorinated side chains in optimizing organic photovoltaic performance (M. Nazari et al., 2018).

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-16-7-3-5-14(11-16)13-20-18(22)15-6-4-8-17(12-15)25(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINDFAJEDDPZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.